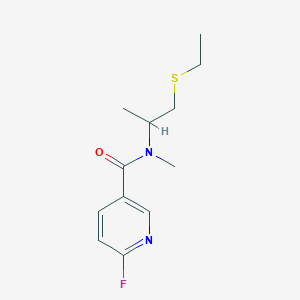
N-(1-Ethylsulfanylpropan-2-yl)-6-fluoro-N-methylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Organic compounds are usually described by their molecular formula, structure, and functional groups. The compound’s IUPAC name can also provide information about its structure .
Synthesis Analysis
The synthesis of an organic compound often involves multiple steps, each with its own reactants and conditions. .Molecular Structure Analysis
Techniques such as NMR spectroscopy and X-ray crystallography can be used to determine the molecular structure of a compound. These techniques provide information about the arrangement of atoms in the molecule and the chemical environment of each atom.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can provide information about the compound’s reactivity and stability, as well as its potential uses in synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various laboratory techniques .科学的研究の応用
Antibacterial Applications
Research into pyridonecarboxylic acids and their derivatives has demonstrated significant antibacterial activity. For instance, compounds with cyclic amino groups substituted at specific positions have been synthesized and shown to exhibit enhanced in vitro and in vivo antibacterial properties. Notably, analogues with specific N-1 substituents were found to be more active than existing antibacterial agents, suggesting their potential as novel therapeutic options (Egawa et al., 1984).
Synthesis Methodologies
Advancements in synthesis techniques have led to the development of efficient methods for creating complex carboxamide derivatives. For example, the optimization of reaction conditions for synthesizing 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide has resulted in improved yields and purity, highlighting the ongoing improvements in chemical synthesis approaches (Song, 2007).
Imaging Agents for Medical Diagnostics
The synthesis of carboxamide derivatives for use as positron emission tomography (PET) agents reflects a significant area of research. These compounds, designed to target specific enzymes or receptors, offer promising applications in the imaging of diseases such as neuroinflammation and cancer. The development of such PET tracers involves complex synthetic routes and rigorous evaluation of their radiochemical and biological properties (Wang et al., 2018).
Anti-inflammatory and Anticancer Potential
A naphthyridine derivative has been synthesized and evaluated for its in vitro anticancer and anti-inflammatory properties. This compound demonstrated the ability to inhibit the secretion of pro-inflammatory cytokines and showed cytotoxicity against various cancer cell lines, suggesting its potential as a multifunctional therapeutic agent (Madaan et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(1-ethylsulfanylpropan-2-yl)-6-fluoro-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2OS/c1-4-17-8-9(2)15(3)12(16)10-5-6-11(13)14-7-10/h5-7,9H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVURPZNNUVLQLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(C)N(C)C(=O)C1=CN=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Ethylsulfanylpropan-2-yl)-6-fluoro-N-methylpyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2804710.png)
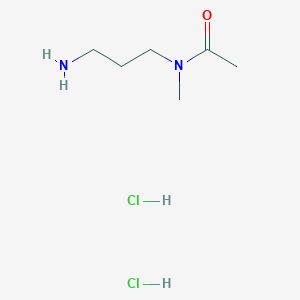
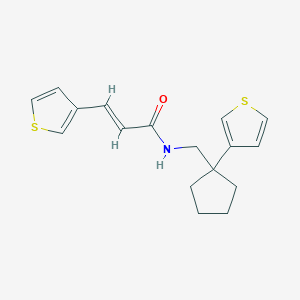
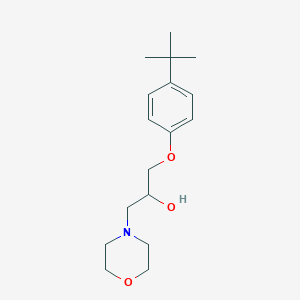
![4-(azepan-1-ylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2804720.png)
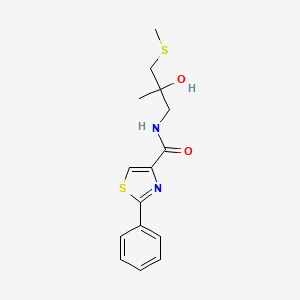
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2804723.png)


![2-[[1-(3,4-Dimethoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2804727.png)

![2-(cyanomethyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2804730.png)
![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(2-fluorophenyl)methoxy]pyran-4-one](/img/structure/B2804732.png)
